5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), indicating that it is a selective AChE inhibitor . The mechanism of inhibition against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This results in an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This enhances cholinergic transmission, which can improve learning and memory . Therefore, the compound could potentially be used as a therapeutic agent for the treatment of AD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-ethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential therapeutic applications.
1-(2-Pyrimidyl)piperazine: A related compound used in various chemical and biological studies.
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: A similar compound with different substituents on the pyrimidine ring.
Uniqueness
5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-2-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODAGVKEOMABJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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